molecular formula C14H17ClN2O3 B7578836 1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid

1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid

Cat. No. B7578836
M. Wt: 296.75 g/mol
InChI Key: VJQIPGDIAXFQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid, also known as CEP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation. 1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in programmed cell death.
Biochemical and physiological effects:
1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases. 1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its high purity and stability, which make it suitable for various applications. However, 1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid is a relatively new compound, and its full potential has yet to be explored. Further research is needed to fully understand the mechanism of action and potential applications of 1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid.

Future Directions

Future research on 1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid should focus on its potential applications in cancer therapy and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of 1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid and its potential side effects. The development of new synthetic methods for 1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid may also lead to the discovery of novel compounds with improved efficacy and reduced toxicity. Overall, 1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has significant potential for various applications in the field of medicinal chemistry and drug discovery.

Synthesis Methods

The synthesis of 1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid involves the reaction of 4-chloroaniline with ethyl 2-oxo-2-(2-methylpyrrolidin-1-yl)acetate in the presence of a base, followed by hydrolysis of the resulting ester to obtain 1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid. The synthesis of 1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has been optimized to increase the yield and purity of the compound, making it suitable for various applications.

Scientific Research Applications

1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, 1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[2-(4-chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-14(13(19)20)7-2-8-17(14)9-12(18)16-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQIPGDIAXFQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid

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